Piperidine derivatives have shown promise in cancer therapy due to their ability to modulate epigenetic markers. The LSD1 inhibitors mentioned earlier can increase cellular H3K4 methylation levels and inhibit the proliferation of leukemia and solid tumor cells, with negligible effects on normal cells1. This selective cytotoxicity makes them potential candidates for cancer treatment.
In the context of diabetes management, the (R)-3-amino-3-methyl piperidine-based DPP-4 inhibitors could play a significant role. DPP-4 is an enzyme that inactivates incretin hormones, which are involved in the regulation of glucose metabolism. Inhibiting DPP-4 can prolong the action of incretins, thereby improving glycemic control in diabetic patients. The compounds with the (R)-3-amino-3-methyl piperidine pharmacophore have demonstrated good oral bioavailability and a promising pharmacokinetic/pharmacodynamic (PK/PD) profile in animal models2.
The novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine have been evaluated for their ability to inhibit adhesion molecules like ICAM-1. These molecules play a crucial role in the migration of leukocytes to sites of inflammation. The derivatives have shown potent oral inhibitory activities in various inflammation models, suggesting their potential as therapeutic agents for inflammatory diseases5.
(R)-Methyl piperidine-3-carboxylate is classified as an ester, specifically a methyl ester of piperidine-3-carboxylic acid. It is derived from piperidine, a saturated heterocyclic organic compound. The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with methylating agents or carboxylic acids.
The synthesis of (R)-Methyl piperidine-3-carboxylate can be accomplished through several methods, with notable procedures including:
The molecular structure of (R)-Methyl piperidine-3-carboxylate can be described as follows:
The stereochemistry at the nitrogen atom contributes to its classification as an (R)-enantiomer, which is crucial for its biological activity and interaction with biological systems .
(R)-Methyl piperidine-3-carboxylate participates in various chemical reactions, including:
The mechanism of action for (R)-Methyl piperidine-3-carboxylate primarily revolves around its ability to interact with biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural similarity to naturally occurring neurotransmitters allows it to modulate receptor activity, potentially influencing processes such as pain perception and mood regulation.
In studies involving enzyme inhibition or receptor binding assays, (R)-Methyl piperidine-3-carboxylate has shown promising results in modulating specific pathways, although detailed mechanistic studies are still ongoing .
The physical and chemical properties of (R)-Methyl piperidine-3-carboxylate include:
These properties are significant for its handling and application in laboratory settings .
(R)-Methyl piperidine-3-carboxylate has several important applications in scientific research and industry:
The systematic IUPAC name for this compound is methyl (3R)-piperidine-3-carboxylate. The parent structure is piperidine, a six-membered heterocycle containing one nitrogen atom. The "-3-carboxylate" suffix indicates a carboxylic acid ester group at the piperidine ring’s third position. The stereochemical descriptor (3R) specifies the absolute configuration of the chiral center at carbon 3, where the carboxylate group is attached. This R-configuration is critical for differentiating it from its (S)-enantiomer, as the spatial orientation profoundly influences biological activity and chemical reactivity. The term "methyl ester" explicitly defines the ester group as ‒COOCH₃. Alternative nomenclature includes (R)-methyl nipecotate, where "nipecotate" refers to the ester derivative of nipecotic acid (piperidine-3-carboxylic acid) [1] [3].
The molecular formula and weight vary significantly depending on salt formation and stereochemistry. Below is a comparative analysis of key CAS-registered variants:
Table 1: Molecular Formulas and Weights for (R)-Methyl Piperidine-3-carboxylate Variants
CAS Registry Number | Chemical Form | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features |
---|---|---|---|---|
164323-85-7 | Free base | C₇H₁₃NO₂ | 143.18 | Neutral compound; liquid at room temperature |
1255651-12-7 | Hydrochloride salt | C₇H₁₄ClNO₂ | 179.64 | Crystalline solid; improved solubility |
50585-89-2 | Racemic mixture (free base) | C₇H₁₃NO₂ | 143.18 | 1:1 mixture of (R) and (S) enantiomers |
297172-01-1 | (R)-Ethyl ester analog | C₉H₁₇NO₂ | 171.24 | Ethyl ester (‒COOC₂H₅); higher lipophilicity |
Analysis:
(R)-Methyl piperidine-3-carboxylate contains two functionally significant groups:
Table 2: Key Functional Group Properties
Functional Group | Chemical Behavior | Role in Synthesis |
---|---|---|
Piperidine (‒NH‒) | Basic (pKₐ ~10-11); protonatable | Salt formation; hydrogen bonding |
Ester (‒COOCH₃) | Hydrolyzable; nucleophilic at carbonyl carbon | Precursor to acids, amides, or alcohols |
The piperidine nitrogen’s basicity allows salt formation (e.g., hydrochloride), enhancing crystallinity for purification. The ester group’s reactivity facilitates its use as a synthetic intermediate for pharmaceuticals [3] [10].
Chirality at C3 is a defining feature of this compound. The R-enantiomer exhibits distinct biochemical interactions compared to the S-counterpart due to stereospecific binding pockets in biological targets. Key aspects include:
BCDBHIAXYFPJCT-ZCFIWIBFSA-N
(free base) and BQQZKNAQDKIGGZ-FYZOBXCZSA-N
(HCl salt) encode stereochemistry [1] [3]. The R-enantiomer’s prevalence in drug development underscores the critical role of stereochemistry in piperidine-based therapeutics [3] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: